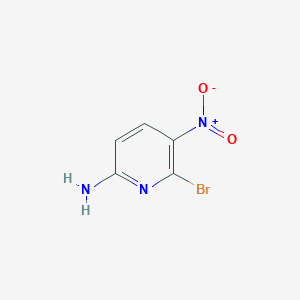

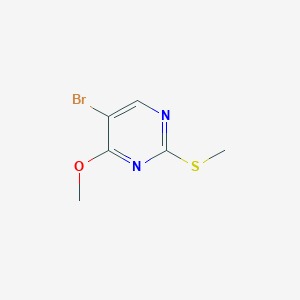

5-Bromo-4-methoxy-2-(methylthio)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 5-Bromo-4-methoxy-2-(methylthio)pyrimidine is a pyrimidine derivative that is of interest due to its potential applications in various fields, including pharmaceuticals and chemical synthesis. Pyrimidine itself is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 in the ring.

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve various methods, including alkylation, cyclization, and bromination. For instance, 5-substituted 2,4-diaminopyrimidines can be prepared by C5-alkylation or cyclization, followed by alkylation with specific reagents to afford regioisomers, which are then separated and converted to free phosphonic acids . Additionally, 5-bromo derivatives can be synthesized by reacting 2,4-diamino-6-hydroxypyrimidines with elemental bromine . Another method involves the use of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one as a precursor for the synthesis of pyrimidine biheterocycles through nucleophilic substitution and cycloaddition reactions .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using various spectroscopic techniques. For example, the structure of 5-bromo-2-hydroxy pyrimidine was studied using density functional theory (DFT) and spectroscopic methods such as FT-IR, FT-RAMAN, NMR, and UV-Vis, which provide information about molecular geometry, vibrational wavenumbers, and electronic properties .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. The kinetics and mechanism of transformation reactions of certain pyrimidine derivatives have been studied, revealing the influence of general base, general acid, and hydroxide-ion catalyses . The Mitsunobu reaction is another example, where 4-amino-5-(hydroxymethyl)-2-(methylthio)furo[2,3-d]pyrimidine reacts with N-mesyl- and N-nosylarylamines to form arylaminomethyl derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by substituents on the pyrimidine ring. For instance, bromination of thieno[2,3-d]pyrimidines can lead to the formation of mono- and dibromomethyl derivatives, which can affect the reactivity and potential applications of these compounds . The presence of bromo, methoxy, and methylthio substituents can also affect the solubility, melting point, and stability of the compounds . Additionally, the electronic properties, such as the band gap energy and charge transfer within the molecule, can be evaluated from UV-Vis spectra .

Applications De Recherche Scientifique

Application 1: Antibacterial Activity

- Summary of Application : Three derivatives of (E)-5-bromo-2-methoxy-4-((phenylimino)methyl)phenol were synthesized and their antibacterial activities were evaluated .

- Methods of Application : The compounds were synthesized and characterized by elemental analysis and single-crystal X-ray diffraction. The antibacterial activities of these compounds were evaluated against Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus using the MTT method .

- Results or Outcomes : The results of the antibacterial activity were not specified in the available information .

Application 2: Synthesis of Monastrol

- Summary of Application : Pyrimidine derivatives have been used in the synthesis of monastrol, a potentially important chemotherapeutic for cancer which acts as an inhibitor of mitotic kinesin .

- Methods of Application : The synthesis of monastrol was carried out using Lewis acid promoter, Yb (OTf)3 .

- Results or Outcomes : The results of the synthesis were not specified in the available information .

Propriétés

IUPAC Name |

5-bromo-4-methoxy-2-methylsulfanylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2OS/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZARIZHUDBYVNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1Br)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30511816 |

Source

|

| Record name | 5-Bromo-4-methoxy-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-methoxy-2-(methylthio)pyrimidine | |

CAS RN |

81560-09-0 |

Source

|

| Record name | 5-Bromo-4-methoxy-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Benzo[DE]isoquinolin-2(3H)-amine](/img/structure/B1281727.png)